2-Ethyl-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
2-Ethyl-2-methylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-ethyl-2-methylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. Traditional methods include the use of catalytic hydrogenation or chemical reduction using reagents such as lithium aluminum hydride. Another method involves the intramolecular Diels-Alder reaction, which forms the indoline ring system . Industrial production methods often employ catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-2-methylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride, resulting in the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups are introduced into the indoline ring
Scientific Research Applications
2-Ethyl-2-methylindoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylindoline involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
2-Ethyl-2-methylindoline can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anti-cancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets 2-ethyl-2-methylindoline apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88297-76-1 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-11(2)8-9-6-4-5-7-10(9)12-11/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
NKRPBPVRUSKNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
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